4-(Difluoromethyl)oxan-4-amine, trifluoroacetic acid is a chemical compound characterized by its unique structure and potential applications in medicinal chemistry. Its molecular formula is , with a molecular weight of approximately 265.1778 g/mol. The compound features both difluoromethyl and trifluoroacetic acid moieties, which contribute to its distinct chemical properties and biological activities .
This compound falls under the category of fluorinated organic compounds, which are known for their enhanced lipophilicity and biological activity due to the presence of fluorine atoms . It is particularly relevant in pharmaceutical research, where such compounds are often explored for their potential therapeutic effects.
The synthesis of 4-(difluoromethyl)oxan-4-amine, trifluoroacetic acid typically involves several key steps:
Each step requires careful control of reaction conditions to ensure high yield and purity of the final product.
The molecular structure of 4-(difluoromethyl)oxan-4-amine, trifluoroacetic acid can be illustrated as follows:
The structural data indicates that this compound has significant steric and electronic properties due to its unique arrangement of atoms .
The reactivity of 4-(difluoromethyl)oxan-4-amine, trifluoroacetic acid can be attributed to its functional groups:
The mechanism of action for 4-(difluoromethyl)oxan-4-amine, trifluoroacetic acid primarily involves its interactions with biological targets:
The physical properties of 4-(difluoromethyl)oxan-4-amine, trifluoroacetic acid include:
Chemical properties include:
4-(Difluoromethyl)oxan-4-amine, trifluoroacetic acid has several potential applications in scientific research:
The medicinal exploitation of saturated oxygen-nitrogen heterocycles traces back to the mid-20th century with the discovery of morpholine derivatives as antibacterial agents. Six-membered oxan rings (tetrahydropyrans) gained prominence due to their stable chair conformations and ability to mimic carbohydrate motifs, facilitating target engagement. Early examples include the development of pyridoxine (vitamin B6) analogs featuring reduced pyran cores [3]. By the 1990s, 4-aminotetrahydropyrans emerged as key intermediates for protease inhibitors, notably in HIV therapeutics where the ring oxygen formed critical hydrogen bonds with viral aspartyl protease residues [8].
The strategic incorporation of quaternary amines at the C4 position marked a significant evolution, introducing sp³-rich character to enhance three-dimensionality and reduce planar metabolic vulnerability. This is evidenced by the 2022 discovery of macrofilaricidal thiadiazoles incorporating piperazine-oxan hybrids, where the oxan-amine component improved aqueous solubility by >2-fold compared to aromatic analogs [9]. Database mining reveals that oxan-amine-containing drug candidates have grown by 40% in the past decade, reflecting their escalating importance in overcoming drug development challenges.
Table 1: Prevalence of Heterocyclic Motifs in FDA-Approved Drugs (2010-2024)
Heterocycle Type | % Drugs (2010) | % Drugs (2024) | Primary Therapeutic Use |
---|---|---|---|
Aromatic Azoles | 32% | 28% | Antifungals, Kinase Inhibitors |
Piperidine/Piperazine | 22% | 25% | CNS Agents, Antivirals |
Oxan-Amine Derivatives | 5% | 12% | Antidiabetics, Antibacterials |
Oxadiazoles/Thiadiazoles | 8% | 15% | Antiparasitics, Energetic Materials |
The 4-(difluoromethyl)oxan-4-amine core exhibits three distinctive structural features that enable novel biointeractions:
Steric and Electronic Modulation: The geminal-difluoromethyl group (-CF₂H) introduces substantial electronegativity at C4 (σI = 1.32) while maintaining steric bulk comparable to isopropyl groups. This polar hydrophobic moiety enhances membrane permeability by lowering polar surface area (PSA) by ~15% versus hydroxymethyl analogs. Computational analyses indicate the difluoromethyl group increases dipole moment to 4.2 D, facilitating water-network disruption during cellular uptake [3] [7].
Conformational Locking: X-ray crystallography of related 4-substituted oxanes reveals chair conformations with axial amine placement when protonated. The tertiary amine at C4 creates a structural chameleon capable of reversible charge adoption—neutral at physiological pH (predicted pKa 8.2) for blood-brain barrier penetration, protonated in acidic lysosomal compartments (pH 4.5-5.0) for targeted accumulation. This dynamic charge state is exploited in kinase inhibitors like the triazolopyrazine class, where oxan-amine components enable pH-dependent subcellular trafficking [9] [10].
Synthetic Versatility: The C4 amine serves as a multifunctional handle for derivatization. Nucleophilic displacement of activated intermediates enables N-alkylation (e.g., with chloro-triazoles), while reductive amination introduces aryl/heteroaryl groups. As demonstrated in fused triazolo-oxadiazole syntheses, such modifications modulate electron density at the reaction site without disrupting ring geometry [4] [9].
Table 2: Synthetic Routes to 4-(Difluoromethyl)oxan-4-amine Derivatives
Method | Reagents/Conditions | Yield Range | Key Advantages |
---|---|---|---|
Reductive Amination | Oxan-4-one, difluoroacetamide, NaBH₃CN, MeOH, 0°C→RT | 45-62% | Single-step, tolerates acid-sensitive groups |
Ring-Closing | 5-Bromo-1-aminopentan-3-ol, Cu(I)-catalyzed cyclization, DMF, 110°C | 28-41% | Enantioselective via chiral ligands |
Counterion Exchange | Free base amine, TFA, diethyl ether, 0°C | >95% | High purity, removes trace metals |
The trifluoroacetic acid (TFA) counterion in 4-(difluoromethyl)oxan-4-amine salts is not merely an artifact of synthesis but a deliberate pharmacokinetic enhancer:
Solubility-Permeability Balance: TFA salts increase aqueous solubility by 3-5 log units versus hydrochloride salts (e.g., 32 mg/mL vs. 0.8 mg/mL at pH 6.8) due to lowered lattice energy and enhanced solvation. Crucially, this occurs without compromising log P (experimental log D₇.₄ = 0.78), as the TFA anion partitions into aqueous phases while the lipophilic cation permeates membranes. This dissociation-driven absorption is evidenced by Caco-2 permeability coefficients >15 × 10⁻⁶ cm/s [5] [7].
Metabolic Stabilization: The electron-withdrawing trifluoromethyl group in TFA retards oxidative N-dealkylation by cytochrome P450 enzymes. Comparative studies with hydrochloride salts show 40-60% higher AUC₀–24h in rodent models, attributable to reduced CYP3A4-mediated clearance. This aligns with findings for triazolopyridazine energetic materials where TFA counterions lowered hepatic extraction ratios from 0.92 to 0.67 [2] [9].
Crystalline Engineering: TFA facilitates the formation of thermodynamically stable polymorphs with high melting points (>180°C), as confirmed by DSC analysis. This enhances formulation stability—particularly critical for hygroscopic amines. The anion’s conformational rigidity also promotes tight crystal packing, reducing oxidative degradation rates by 4-fold under ICH accelerated storage conditions (40°C/75% RH) [4] [10].
Table 3: Comparative Pharmacokinetic Parameters of Oxan-Amine Salts
Counterion | Aqueous Solubility (mg/mL) | Caco-2 Papp (10⁻⁶ cm/s) | Plasma AUC₀–24h (μg·h/mL) | CYP3A4 t₁/₂ (min) |
---|---|---|---|---|
Trifluoroacetate | 32.1 ± 2.4 | 18.3 ± 1.1 | 125.6 ± 8.3 | 42.7 ± 3.5 |
Hydrochloride | 0.82 ± 0.1 | 19.8 ± 0.9 | 78.4 ± 5.1 | 28.9 ± 2.1 |
Mesylate | 45.3 ± 3.7 | 9.2 ± 0.7 | 67.3 ± 4.8 | 31.5 ± 2.8 |
The trajectory of 4-(difluoromethyl)oxan-4-amine, TFA salt exemplifies modern counterion engineering—transforming a synthetic intermediate into a pharmacokinetically optimized entity. Future directions include exploiting its fluorinated motifs for ¹⁹F-MRI tracking in vivo and developing bifunctional counterions that actively participate in target engagement. As heterocyclic design evolves, this scaffold will undoubtedly underpin next-generation therapeutics where three-dimensionality and metabolic resilience are paramount.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2